molecular formula C22H27N3O5S2 B5137127 N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No.: B5137127
M. Wt: 477.6 g/mol
InChI Key: UZWCXKAWPJZZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can block the activity of certain enzymes involved in the immune system.

Mechanism of Action

N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of these enzymes, it can reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit JAK enzymes. This can lead to a reduction in the production of various cytokines and growth factors, which are involved in the inflammatory response. As a result, it can reduce inflammation and suppress the immune system. However, it can also have some side effects, such as an increased risk of infections and a decrease in the production of red and white blood cells.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. It can also be easily synthesized and purified. However, it also has some limitations, such as its potential toxicity and side effects, which can affect the results of experiments.

Future Directions

There are several future directions for the study of N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and lupus. Another direction is to develop more selective JAK inhibitors that can target specific JAK enzymes, which can reduce the risk of side effects. Additionally, further studies are needed to understand the long-term effects of this compound on the immune system and other physiological processes.

Synthesis Methods

The synthesis of N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves several steps, including the reaction of 2-piperazinecarboxylic acid with cyclopentyl isocyanate, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-cyclopentyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune system. In addition, it has also been studied for its potential use in the treatment of certain types of cancer.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-cyclopentylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c26-22(23-18-9-7-8-10-18)21-17-24(31(27,28)19-11-3-1-4-12-19)15-16-25(21)32(29,30)20-13-5-2-6-14-20/h1-6,11-14,18,21H,7-10,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWCXKAWPJZZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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